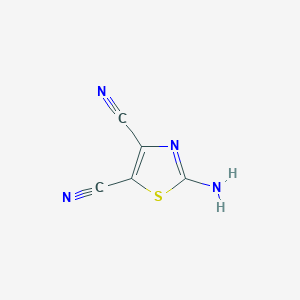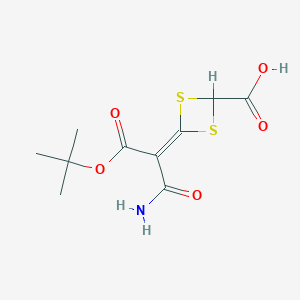![molecular formula C9H15NO B11765868 (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,7R)-2-oxatricyclo[3.3.1.13,7]décan-1-amine est un composé organique complexe caractérisé par sa structure tricyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5S,7R)-2-oxatricyclo[3.3.1.13,7]décan-1-amine implique généralement plusieurs étapes, notamment la formation du noyau tricyclique et la fonctionnalisation ultérieure.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. Ces méthodes utilisent souvent des réacteurs à écoulement continu et des techniques de purification avancées pour augmenter la production tout en maintenant la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
(5S,7R)-2-oxatricyclo[3.3.1.13,7]décan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’hydrogène gazeux en présence d’un catalyseur au palladium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux, catalyseur au palladium.
Substitution : Halogénures d’alkyle, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels .
Applications de la recherche scientifique
(5S,7R)-2-oxatricyclo[3.3.1.13,7]décan-1-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Investigated pour son potentiel de composé bioactif doté de propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Applications De Recherche Scientifique
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
Le mécanisme d’action de (5S,7R)-2-oxatricyclo[3.3.1.13,7]décan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne diverses réponses biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Composés similaires
(5S,7R)-2-oxatricyclo[3.3.1.13,7]décan-1-amine : présente des similitudes structurelles avec d’autres amines tricycliques et composés oxatricycliques.
Dérivés de pyrazole : Ces composés présentent également une structure tricyclique et sont connus pour leurs activités biologiques.
Composés soufrés : Ces composés présentent des propriétés chimiques similaires et sont utilisés dans diverses applications industrielles.
Unicité
L’unicité de (5S,7R)-2-oxatricyclo[3.3.1.13,7]décan-1-amine réside dans sa structure tricyclique spécifique et la présence d’un cycle oxatricyclique, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine |
InChI |
InChI=1S/C9H15NO/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8H,1-5,10H2/t6-,7+,8?,9? |
Clé InChI |
ZZLQURFGCICSRP-QPIHLSAKSA-N |
SMILES isomérique |
C1[C@@H]2CC3C[C@H]1CC(C2)(O3)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


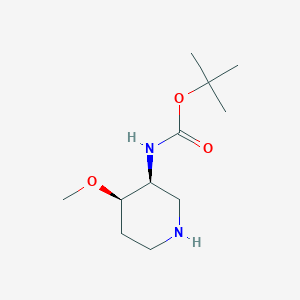
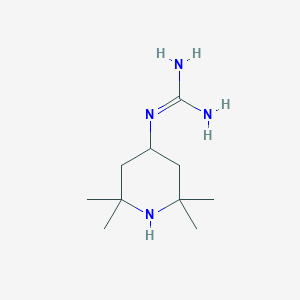
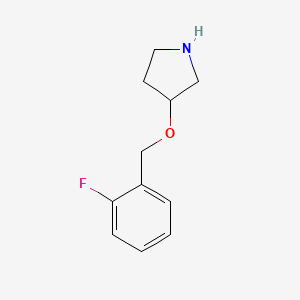
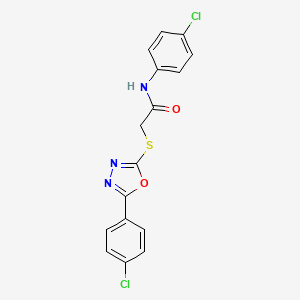
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
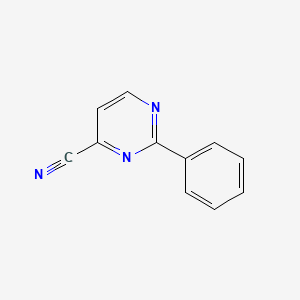

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
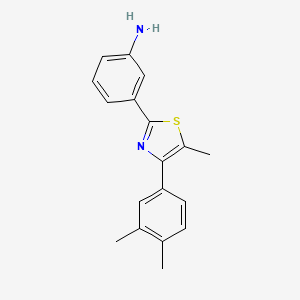

![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
